

Physical and chemical properties of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1626644

[Get Quote](#)

An In-depth Technical Guide to 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

This guide provides a comprehensive overview of the physical and chemical properties of **2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid**, a compound of significant interest in medicinal chemistry and drug development. The unique combination of a cyclopropane ring, a carboxylic acid moiety, and a methoxyphenyl group imparts distinct characteristics that are valuable for designing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Cyclopropane Motif in Drug Design

The cyclopropane ring is a highly strained, three-membered carbocycle that has garnered considerable attention in medicinal chemistry. Its rigid structure allows for precise control over the conformation of molecules, which is crucial for optimizing interactions with biological targets. Furthermore, the cyclopropane ring is considered a "bioisostere" of the phenyl group and other functionalities, offering a means to modulate physicochemical properties such as lipophilicity and metabolic stability. The incorporation of a carboxylic acid provides a handle for salt formation and can significantly influence a compound's pharmacokinetic profile. The 3-

methoxyphenyl substituent further refines the electronic and steric properties of the molecule, potentially enhancing target affinity and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for successful drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties

Below is a summary of the key structural and general properties of **2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid**.

Property	Value	Source
IUPAC Name	2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid	[1]
CAS Number	900254-25-3	[1]
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1] [2]
Molecular Weight	192.21 g/mol	[1] [2]
Canonical SMILES	COC1=CC=CC(=C1)C2CC2C(=O)O	[1]
InChIKey	SEQTZPLHSZFWIY-UHFFFAOYSA-N	[1]

Computed Physicochemical Data

The following table presents computed physicochemical properties that are critical for predicting the druglikeness of **2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid**. These values are derived from computational models and provide valuable initial insights.

Property	Value	Computational Method	Source
XLogP3	1.6	XLogP3 3.0	[1]
Topological Polar Surface Area (TPSA)	46.5 Å ²	Cactvs 3.4.6.11	[1]
Hydrogen Bond Donor Count	1	Cactvs 3.4.6.11	[1]
Hydrogen Bond Acceptor Count	3	Cactvs 3.4.6.11	[1]
Rotatable Bond Count	3	Cactvs 3.4.6.11	[1]

Expert Insight: The computed XLogP3 value of 1.6 suggests a moderate lipophilicity, which is often a desirable trait for orally bioavailable drugs. The TPSA of 46.5 Å² is also within the range typically associated with good cell permeability.

Chemical Properties and Reactivity

The chemical behavior of **2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid** is dictated by its constituent functional groups: the carboxylic acid, the cyclopropane ring, and the methoxy-substituted phenyl ring.

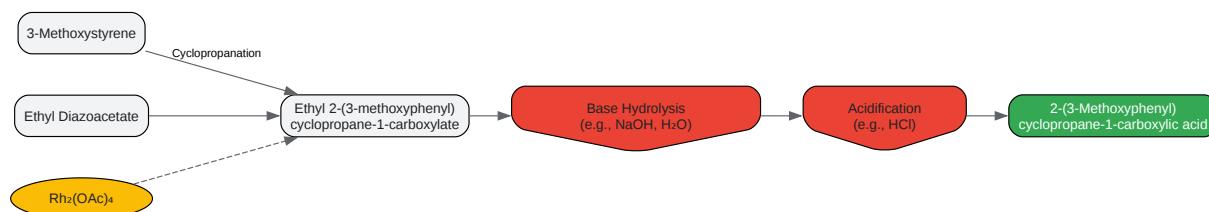
Acidity

The carboxylic acid moiety is the primary acidic functional group. The pKa of this group is influenced by the electron-withdrawing nature of the adjacent cyclopropane ring and the electronic effects of the methoxyphenyl substituent. While experimental pKa data for this specific molecule is not readily available, it is expected to be in the typical range for carboxylic acids, around 4-5.

Reactivity of the Cyclopropane Ring

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, such as treatment with strong acids or electrophiles, or through

transition metal-catalyzed processes. However, under physiological conditions, the cyclopropane ring is generally stable.


Aromatic Ring Chemistry

The methoxyphenyl group can undergo electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group.

Synthesis Strategies

The synthesis of 2-aryl(cyclopropane-1-carboxylic acids can be approached through several synthetic routes. A common strategy involves the cyclopropanation of an appropriate olefin precursor.

Conceptual Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target compound.

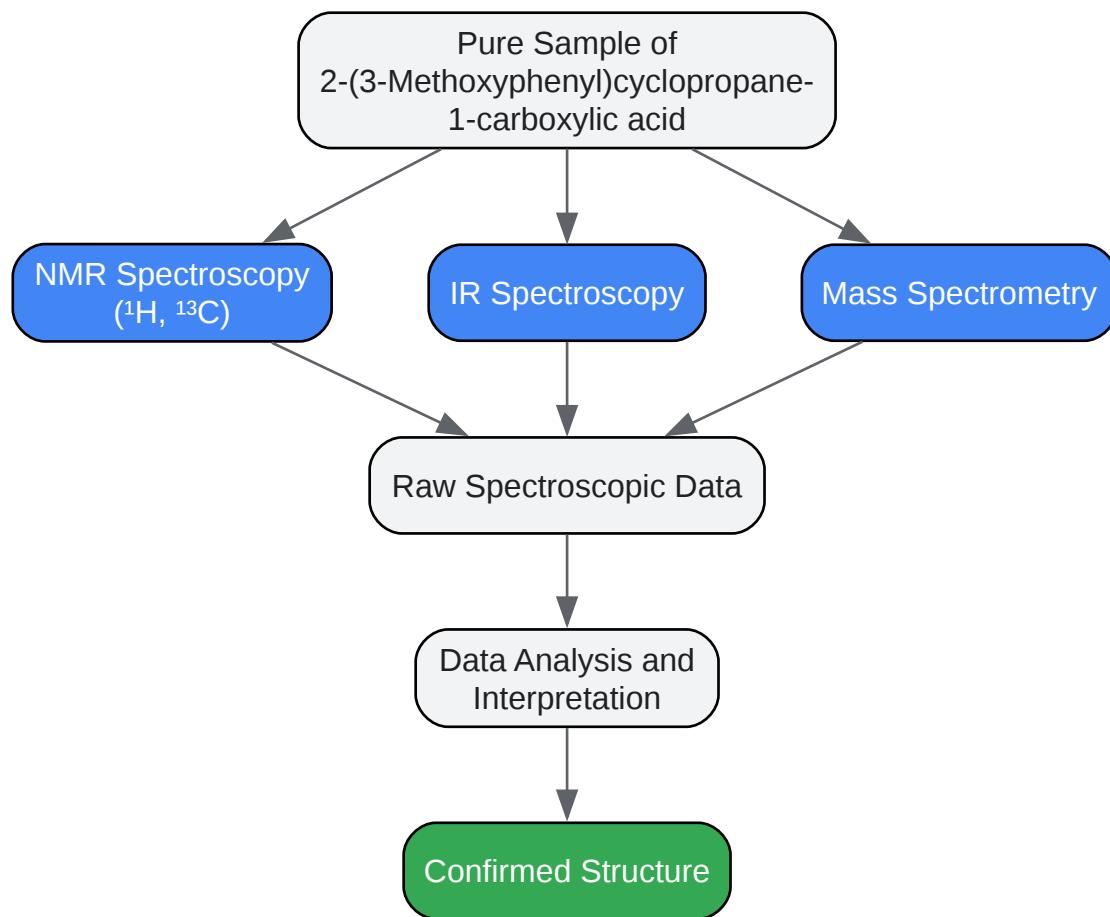
Detailed Protocol for a Related Cyclopropanation:

A general and effective method for the synthesis of cyclopropanecarboxylic acids involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, followed by hydrolysis of the resulting ester. While a specific protocol for the title compound is

not detailed in the provided search results, a representative procedure for a related transformation is the malonic ester synthesis.^[3]

Step-by-Step Malonic Ester Synthesis for a Cyclopropane Carboxylic Acid Derivative:

- Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate.
- Cyclization: The enolate is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) to form the cyclopropane ring via a double alkylation.^[4]
- Hydrolysis: The resulting diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed using a strong base like sodium hydroxide.
- Decarboxylation: Acidification followed by heating leads to the decarboxylation of one of the carboxylic acid groups to yield cyclopropanecarboxylic acid.


Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid**.

Expected Spectroscopic Data:

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (multiplets in the range of 6.7-7.3 ppm).- Methoxy protons (singlet around 3.8 ppm).- Cyclopropane protons (complex multiplets in the upfield region, typically 0.8-2.0 ppm).- Carboxylic acid proton (broad singlet, typically >10 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (around 170-180 ppm).- Aromatic carbons (in the range of 110-160 ppm).- Methoxy carbon (around 55 ppm).- Cyclopropane carbons (in the upfield region, typically 10-30 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C-O stretches from the ether and carboxylic acid (around 1000-1300 cm⁻¹).- Aromatic C-H and C=C stretches.[5]
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peak (M⁺) corresponding to the molecular weight (192.21 g/mol).- Fragmentation pattern consistent with the structure.

Data Interpretation Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic data acquisition and analysis.

Conclusion

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is a molecule with a compelling profile for applications in drug discovery. Its physicochemical properties, including moderate lipophilicity and a favorable polar surface area, suggest good potential for oral bioavailability. The synthetic accessibility and the possibility for further structural modifications make it an attractive scaffold for the development of novel therapeutics. A comprehensive understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid; [abichem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1626644#physical-and-chemical-properties-of-2-3-methoxyphenyl-cyclopropane-1-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com